Acetamideoxalate

Description

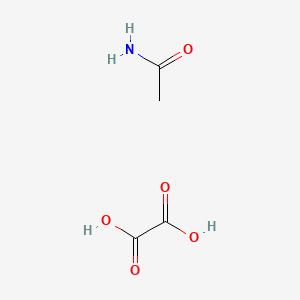

Structure

2D Structure

Properties

CAS No. |

37913-34-1 |

|---|---|

Molecular Formula |

C4H7NO5 |

Molecular Weight |

149.10 g/mol |

IUPAC Name |

acetamide;oxalic acid |

InChI |

InChI=1S/C2H5NO.C2H2O4/c1-2(3)4;3-1(4)2(5)6/h1H3,(H2,3,4);(H,3,4)(H,5,6) |

InChI Key |

NWAJASRWXZETDW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N.C(=O)(C(=O)O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Acetamideoxalate and Its Derivatives

Rational Design of Acetamide (B32628) Oxalate (B1200264) Synthesis Pathways

The creation of complex acetamide derivatives necessitates a rational and strategic approach to synthesis. This involves carefully planning the sequence of reactions, the introduction and removal of protecting groups, and the control of stereochemistry to achieve the desired target molecule with high efficiency and purity. The final step in many of these syntheses is the reaction with oxalic acid to form the stable acetamide oxalate salt. vulcanchem.com

Multi-component Reaction Strategies in Acetamide Oxalate Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly valued for their efficiency and atom economy. bas.bgacs.org They allow for the rapid construction of complex molecular scaffolds from simple precursors, making them ideal for generating libraries of compounds. Several MCRs are employed to create the core structures of acetamide derivatives.

One prominent example is the Ugi four-component reaction, which combines a primary amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce an α-aminoacyl amide derivative. mdpi.com This reaction is exceptionally versatile for creating peptide-like structures. Another useful MCR is the condensation of an aldehyde, 2-naphthol, and acetamide to form 1-amidoalkyl-2-naphthols, which are precursors to biologically active compounds. bas.bg These reactions can be catalyzed by various acids and are often performed under solvent-free conditions. bas.bg

Table 1: Examples of Multi-component Reactions in the Synthesis of Acetamide Precursors

| MCR Type | Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Resulting Core Structure |

|---|---|---|---|---|---|

| Ugi Reaction | Primary Amine | Aldehyde | Carboxylic Acid | Isocyanide | α-Aminoacyl Amide mdpi.com |

| Naphthol Condensation | 2-Naphthol | Aromatic Aldehyde | Acetamide | - | 1-Amidoalkyl-2-naphthol bas.bg |

| Thiazole Synthesis | Aldehyde | 2-Amino-2-cyanoacetamide | Elemental Sulfur | - | 5-Amino-4-carboxamidothiazole researchgate.net |

Stereoselective Synthesis Approaches for Chiral Acetamide Oxalate Variants

Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Since different enantiomers can have vastly different biological effects, controlling the stereochemistry during synthesis is critical. Stereoselective synthesis aims to produce a single desired stereoisomer in high yield.

Strategies for achieving stereoselectivity in the synthesis of acetamide derivatives include:

Use of Chiral Auxiliaries: A chiral auxiliary is a temporary chiral group attached to the starting material to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

Asymmetric Catalysis: Chiral catalysts (e.g., enzymes or metal complexes with chiral ligands) are used to favor the formation of one enantiomer over the other. For instance, Sharpless asymmetric epoxidation is a key step in a stereoselective synthesis of 2-acetamido-1,2-dideoxynojirimycin (DNJNAc), an acetamido-iminosugar. csic.es

Substrate-Controlled Synthesis: The existing stereocenters in a complex starting material can influence the stereochemistry of newly formed centers. This is common in the synthesis of complex natural products and their derivatives. tandfonline.com

Radical cyclization reactions can also be performed stereoselectively. For example, the 5-exo-trig radical cyclization of an N-(cyclohex-2-enyl)acetamide derivative proceeds in a highly stereoselective manner to give a single cis-fused product, which is a key intermediate for certain alkaloids. rsc.org

Novel Protecting Group Strategies in Acetamide Precursor Synthesis

In the synthesis of complex molecules with multiple functional groups, it is often necessary to temporarily "mask" or "protect" certain reactive sites to prevent them from participating in unwanted side reactions. jocpr.com A good protecting group must be easy to install, stable under a specific set of reaction conditions, and easy to remove selectively without affecting other parts of the molecule. slideshare.net

In the synthesis of acetamide derivatives, the amine functionality is a common site for protection. Carbamates are among the most popular protecting groups for amines. masterorganicchemistry.com

Boc (tert-butoxycarbonyl) group: Installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and removed with strong acids like trifluoroacetic acid (TFA). masterorganicchemistry.com

Cbz (benzyloxycarbonyl) group: Installed using benzyl (B1604629) chloroformate and typically removed by catalytic hydrogenolysis. numberanalytics.com

Fmoc (9-fluorenylmethyloxycarbonyl) group: This group is base-labile and is frequently used in solid-phase peptide synthesis. masterorganicchemistry.com

The concept of orthogonal protection is crucial in multi-step synthesis. This involves using multiple protecting groups that can be removed under different, non-interfering conditions. jocpr.comnumberanalytics.com For example, a molecule might have an alcohol protected as a silyl (B83357) ether (removed by fluoride (B91410) ions) and an amine protected with a Cbz group (removed by hydrogenolysis), allowing for the selective deprotection and modification of each site independently. numberanalytics.com

Table 2: Common Protecting Groups in the Synthesis of Acetamide Precursors

| Protecting Group | Functional Group Protected | Introduction Reagent | Removal Conditions |

|---|---|---|---|

| Boc (tert-butoxycarbonyl) | Amine | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA) masterorganicchemistry.com |

| Cbz (Benzyloxycarbonyl) | Amine | Benzyl chloroformate | Catalytic Hydrogenolysis numberanalytics.com |

| Ac (Acetyl) | Alcohol, Amine | Acetic Anhydride (B1165640) | Acid or Base libretexts.org |

| TBS (tert-butyldimethylsilyl) | Alcohol | TBS-Cl, Imidazole (B134444) | Fluoride Source (e.g., TBAF) numberanalytics.com |

Green Chemistry Principles in Acetamide Production

Modern synthetic chemistry places a strong emphasis on "green chemistry," which aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sioc-journal.cn These principles are increasingly being applied to the synthesis of acetamides and their derivatives to create more sustainable and environmentally friendly manufacturing processes.

Solvent-Free and Environmentally Benign Synthetic Routes

One of the core principles of green chemistry is the reduction or elimination of organic solvents, which are often volatile, flammable, toxic, and contribute to environmental pollution.

Solvent-Free Reactions: Many reactions can be carried out by mixing the neat reactants, often with gentle heating or microwave irradiation. scielo.brjmest.org For example, the synthesis of 1-amidoalkyl-2-naphthols can be achieved under solvent-free conditions at 100°C. bas.bg Similarly, some acetanilides can be formed in an instantaneous, solvent-free reaction between anilines and acetic anhydride without external heating. scielo.br

Microwave-Assisted Synthesis: Microwave heating can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner products. jmest.orgtandfonline.com This technique is particularly effective for solvent-free reactions. tandfonline.com

Use of Greener Solvents: When a solvent is necessary, the trend is to use more environmentally benign options like water or bio-based solvents such as Cyrene™, which is derived from cellulose. archivepp.com

Energy-Efficient Synthetic Protocols

Reducing energy consumption is another key goal of green chemistry. whiterose.ac.uk This can be achieved through several methods:

Catalysis: Catalysts accelerate reactions, often allowing them to proceed at lower temperatures and pressures, thus saving energy. organic-chemistry.org Enzymatic catalysis is particularly noteworthy. Enzymes operate under mild conditions (neutral pH, low temperatures) and can exhibit high selectivity, reducing the need for energy-intensive protection and deprotection steps. nih.gov For instance, the enzyme Acyltransferase from Mycobacterium smegmatis (MsAcT) has been used for the multi-gram synthesis of melatonin (B1676174) and its analogues in a continuous-flow system, maximizing yield and reducing reaction times to minutes. unimi.it

Electrosynthesis: Using electricity to drive chemical reactions can be highly efficient and can eliminate the need for chemical oxidizing or reducing agents. acs.org A recent development is the electrochemical synthesis of acetamide from CO₂ and nitrite (B80452) over copper catalysts, offering a novel route from waste streams to valuable chemicals. nih.gov

One-Pot and Tandem Reactions: Combining multiple reaction steps into a single "one-pot" process, such as in MCRs, avoids the energy and materials required for isolating and purifying intermediate compounds. researchgate.net

By integrating these advanced synthetic and green chemistry principles, chemists can devise more efficient, cost-effective, and sustainable routes to complex acetamide derivatives and their corresponding acetamide oxalate salts.

Scale-Up Considerations and Process Optimization for Acetamideoxalate Synthesis

The industrial production of acetamide and its derivatives, including acetamide oxalate, involves transitioning from laboratory-scale synthesis to large-scale manufacturing. This process requires careful consideration of reaction parameters, equipment, and cost-effectiveness to ensure high yield, purity, and safety. Common industrial methods for producing the core acetamide structure include the dehydration of ammonium (B1175870) acetate (B1210297) and the hydrolysis of acetonitrile (B52724) procurementresource.comorgsyn.org. The synthesis of acetamide oxalate would typically follow one of these routes to form the acetamide, which is then reacted with oxalic acid to form the final salt.

Process optimization is critical for maximizing efficiency and product quality. Methodologies like "One-Factor-at-a-Time" (OFAT) and "Design of Experiments" (DoE) are employed to systematically refine reaction conditions acs.org. Key parameters that are frequently optimized include temperature, reaction time, reagent stoichiometry, and catalyst loading acs.org. For instance, in related acetylation processes, increasing the reaction temperature has been shown to drastically shorten the required residence time and improve the space-time yield, allowing for the use of smaller reactor volumes acs.org. In the synthesis of di-n-propyl acetamide, optimizing the concentration of sulfuric acid and the reaction temperature (80-85°C) was crucial for achieving yields up to 90% google.com.

The choice of reactor technology is a significant factor in scale-up. While traditional batch reactors are common, continuous flow chemistry in microreactors or modular platforms offers enhanced safety, better heat management, and more consistent product quality, which is particularly important for hazardous reactions like nitrations that can be part of producing complex acetamide derivatives acs.orgrsc.org. Scaling up often involves more than just using larger vessels; it requires managing changes in fluid dynamics and mass transfer uk-cpi.comcytivalifesciences.com. Parameters such as power density (P/V), which describes the energy transferred by the stirrer to the liquid, are used to maintain a consistent cellular or chemical environment across different scales cytivalifesciences.com.

The final step, the formation and crystallization of the oxalate salt, is also a critical point for optimization. This step is crucial for purification and ensuring the stability of the final product. The process is influenced by factors such as solvent choice, temperature, and pH, which affect crystal form and purity. For example, in the synthesis of N-phenyl-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate, the final salt is precipitated from a solvent mixture to ensure high yield.

| Parameter | Focus Area in Optimization | Rationale & Example |

| Temperature | Reaction Rate & Selectivity | Higher temperatures can increase reaction rates, but may also lead to side products. An optimal range (e.g., 80-85°C) is identified for maximum yield acs.orggoogle.com. |

| Reagent Ratio | Yield & Purity | Optimizing the equivalents of reagents, such as using a slight excess of acetic anhydride, can drive the reaction to completion and scavenge water acs.org. |

| Reaction Time | Throughput & Efficiency | In flow chemistry, this is controlled by flow rate and reactor volume. Optimization aims for the shortest time to achieve maximum conversion rsc.org. |

| Catalyst | Rate & Cost | For some acetamide syntheses, catalysts are used. Optimization involves finding the most effective catalyst at the lowest possible loading acs.org. |

| Solvent/pH | Reaction & Crystallization | The choice of solvent and pH is critical for both the reaction and the final precipitation of the oxalate salt, affecting purity and crystal structure ajol.info. |

| Reactor Type | Safety & Consistency | Continuous flow reactors are increasingly used for scale-up to provide better control over exothermic reactions and improve consistency compared to batch processes acs.org. |

Derivatization of this compound for Enhanced Functionality

Derivatization involves modifying a core chemical structure to produce analogues with enhanced or altered properties. For acetamide oxalate, this can be achieved by altering the acetamide portion of the molecule or by using the inherent reactivity of its functional groups to attach new moieties.

The acetamide oxalate scaffold is a versatile platform for generating diverse chemical entities. Synthetic strategies typically involve multi-step sequences where a complex amine is coupled with an acetic acid derivative (or vice-versa), followed by salt formation with oxalic acid. By systematically varying the substituents on either the amine or the acetyl portion, libraries of analogues can be created.

A common approach involves reacting a substituted amine with a chloroacetyl chloride derivative rjptonline.org. For instance, a series of 2-(substituted phenoxy)-N-(substituted phenyl) acetamide derivatives have been synthesized by reacting substituted phenols with N-substituted-2-chloroacetamide intermediates in the presence of potassium carbonate rjptonline.org. Similarly, complex heterocyclic acetamide analogues are synthesized through multi-step pathways. The synthesis of 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-{[N-(substituted)-2-acetamoyl]thio]}-1,3,4-oxadiazoles involves first constructing the core heterocyclic thiol, which is then reacted with various N-aryl-2-bromoacetamides ajol.info. The synthesis of quinoline-based acetamide oxalates also highlights the development of efficient methodologies to produce highly pure compounds for therapeutic exploration ontosight.ai. These systematic explorations allow for the fine-tuning of the molecule's properties.

| Analogue Class | General Synthetic Approach | Key Reagents/Conditions | Reference |

| 2-(Phenoxy)-N-phenyl acetamides | Coupling of an N-phenyl-2-chloroacetamide with a substituted phenol. | Potassium carbonate, acetone, 75°C | rjptonline.org |

| 2-(Carbazol-9-yl)-N-phenyl acetamides | Reaction of 2-(3-methoxy-9H-carbzol-9-yl)acetyl chloride with substituted anilines. | Triethylamine, methylene (B1212753) dichloride, reflux | asianpubs.org |

| 2-(Indol-1-yl) acetamide derivatives | Condensation between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives. | Not specified | bohrium.com |

| N-phenyl acetamide sulfonamides | Multi-step synthesis involving chlorosulfonation, amidation, hydrolysis, and a final EDCI-mediated coupling. | Chlorosulfonic acid, EDCI, DIPEA | tandfonline.com |

| Quinoline (B57606) Acetamide Oxalates | Efficient synthetic methodologies have been developed for quinoline derivatives, followed by oxalate salt formation. | Not specified | ontosight.ai |

Covalent functionalization refers to the attachment of new functional groups onto the acetamide oxalate molecule through strong, covalent bonds. This strategy can be used to impart new functionalities, link the molecule to other substrates, or create probes for biological studies. The primary sites for functionalization on a simple acetamide molecule are the amide's nitrogen and carbonyl groups.

One direct strategy is N-functionalization . The hydrogen atoms on the amide nitrogen can be substituted. While direct alkylation can be challenging, deacetylation of the acetamide group to reveal a primary amine provides a versatile handle for a wide range of subsequent modifications. This recovered amino functionality can then undergo reactions like amidation to attach new side chains encyclopedia.pub.

Another strategy targets the amide bond itself . The chloroacetyl group is a known reactive moiety that can be incorporated into acetamide structures, as seen in N-{2-[5-(2-chloroacetyl)-2-fluorophenyl]ethyl}acetamide . This chloroacetyl group readily participates in nucleophilic substitution reactions, allowing for the covalent attachment of various nucleophiles . Similarly, sulfamate (B1201201) acetamides have been designed as electrophilic "warheads" that can form covalent bonds with cysteine residues on proteins, demonstrating a sophisticated functionalization strategy for targeted applications acs.org.

Derivatization for analysis also provides examples of covalent functionalization. For instance, acetamide can be derivatized with 9-xanthydrol under acidic conditions to form xanthyl-acetamide. This reaction covalently modifies the amide group to create a derivative that is more suitable for detection by gas chromatography/mass spectrometry datavagyanik.com.

Finally, the amide group can undergo several fundamental organic reactions that constitute a form of functionalization:

Hydrolysis: Breaking the amide bond to revert to a carboxylic acid and an amine.

Reduction: Converting the carbonyl group to a methylene group (CH₂) to form an ethylamine (B1201723) derivative.

Dehydration: Removing water to convert the acetamide group into a nitrile (acetonitrile).

These transformations fundamentally alter the molecule's structure and chemical properties, representing another avenue for covalent modification.

Elucidation of Reaction Mechanisms Involving Acetamideoxalate

Kinetic Studies of Acetamide (B32628) Oxalate (B1200264) Transformations

While kinetic studies focusing specifically on the simple acetamide oxalate salt are not extensively documented, valuable insights can be drawn from research on its constituent parts—acetamide and oxalate—and their derivatives. These studies help in predicting the behavior of acetamide oxalate under various conditions.

The rate law for a reaction provides a mathematical expression of its rate in terms of reactant concentrations. niscpr.res.indoubtnut.com The order of a reaction is the sum of the powers of the concentrations in this rate law. niscpr.res.inuci.edu

Studies on the oxidation of acetamide-related herbicides provide further kinetic data. The reactions are often first-order with respect to the herbicide concentration. The table below summarizes rate constants for reactions involving acetamide derivatives and oxalate, illustrating the range of observed kinetics.

| Reactant | Reaction | Rate Law | Rate Constant (k) | Conditions | Source |

|---|---|---|---|---|---|

| Acetamide | Acid Hydrolysis | Rate = k[Amide][H⁺] | - | Dilute Acid | core.ac.uk |

| Acetamide | Hydrolysis in Supercritical Water | First-order | k = 1010.1 exp(-153 kJ/mol / RT) s-1 | 400-500 °C, 246 atm | acs.org |

| Thioacetamide | Acid Hydrolysis | Rate = k[Thioacetamide][H⁺] | - | 25 °C | doubtnut.com |

| Oxalate (C₂O₄²⁻) | Electro-oxidation | - | - | Aprotic Solvents | scispace.com |

Reaction conditions such as temperature, solvent, pH, and the presence of catalysts critically affect the rate of chemical transformations involving acetamide oxalate.

Temperature : Increasing temperature generally accelerates reaction rates by providing the necessary activation energy. However, for some reactions, such as the coupling of formate (B1220265) to oxalate, yields can decrease at very high temperatures due to the thermal degradation of the oxalate product. acs.orgfrontiersin.org

Solvent : The polarity of the solvent plays a significant role. The rate of acid hydrolysis of amides, for example, typically increases with the dielectric constant of the medium, as the transition states are often more polar than the reactants. niscpr.res.in In some cases, the presence of water can be inhibitory; for instance, the efficient removal of water was found to significantly increase oxalate yields in the formate coupling reaction. acs.org In photoredox catalysis involving alkyl oxalates, adding a small amount of water can be beneficial by helping to solubilize the oxalate salt. escholarship.org

pH and Catalysts : The hydrolysis of the acetamide moiety is catalyzed by both acids and bases. youtube.comlibretexts.orgallen.in Under acidic conditions, protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. allen.inpatsnap.com Under basic conditions, the hydroxide (B78521) ion acts as the nucleophile. allen.inpatsnap.com The nature of the catalyst is also crucial. In the conversion of formate to oxalate, KOH was found to be a highly suitable catalyst. acs.org

Reactant Concentration and Atmosphere : The concentration of reactants directly influences the reaction rate as described by the rate law. The reaction atmosphere can also have an impact; for example, a hydrogen atmosphere was found to be beneficial for oxalate synthesis from formate. acs.org

| Reaction Condition | Effect | Example Reaction | Source |

|---|---|---|---|

| Temperature | Higher temperature increases rate, but can cause product degradation. | Formate to Oxalate Coupling | acs.orgfrontiersin.org |

| Solvent Polarity | Higher dielectric constant can increase rate of hydrolysis. | Amide Hydrolysis | niscpr.res.in |

| pH / Catalyst | Acid or base catalysis is crucial for amide hydrolysis. | Acetamide Hydrolysis | youtube.comallen.in |

| Water Presence | Can be inhibitory or beneficial depending on the specific reaction. | Formate Coupling / Photoredox Catalysis | acs.orgescholarship.org |

Determination of Rate Laws and Order of Reactions

Mechanistic Pathways of Acetamide Oxalate Participation in Chemical Reactions

The mechanistic pathways for acetamide oxalate involve a variety of processes, including nucleophilic attack, elimination, and radical reactions initiated by electron transfer. The specific pathway is determined by the reaction conditions and the other reagents present.

Understanding a reaction mechanism involves identifying the transient species, or intermediates, that are formed.

Tetrahedral Intermediates : The hydrolysis of the acetamide group, under both acidic and basic conditions, proceeds through a tetrahedral intermediate . allen.innih.gov This intermediate is formed when a nucleophile (water or a hydroxide ion) attacks the carbonyl carbon of the amide. allen.innih.gov

Radical Intermediates : The oxalate portion of the salt is a potent precursor for radical generation. Through single-electron transfer (SET), often initiated by photoredox catalysis, an oxalate radical anion can be formed. scispace.comescholarship.orgbeilstein-journals.org This intermediate is unstable and readily undergoes fragmentation via decarboxylation (loss of CO₂) to produce a new radical species. escholarship.orgbeilstein-journals.orgresearchgate.net In the case of alkyl oxalates, this leads to the formation of alkyl radicals . escholarship.orgbeilstein-journals.orgresearchgate.netnih.gov The electro-oxidation of oxalate is also believed to proceed through a radical anion intermediate. scispace.com In some enzymatic systems, a formyl radical anion has been proposed as an intermediate following the decarboxylation of an oxalate radical. acs.org

Isocyanate Intermediates : In the Hofmann rearrangement, acetamide reacts with bromine and a strong base to form methylamine. This transformation occurs through the formation of an isocyanate intermediate. patsnap.comtardigrade.in

The oxalate component of acetamide oxalate is particularly active in electron transfer processes, serving as a gateway to radical chemistry.

Visible-light photoredox catalysis is a powerful method for initiating these reactions. escholarship.orgbeilstein-journals.org In a typical cycle, a photocatalyst absorbs light and enters an excited state. This excited photocatalyst can then engage in a single-electron transfer (SET) with the oxalate. beilstein-journals.orgresearchgate.net The oxalate is oxidized, forming an oxalate radical anion, which then fragments by losing one or two molecules of CO₂ to generate a new carbon-centered radical. beilstein-journals.orgresearchgate.netchinesechemsoc.org This redox-neutral process is highly valuable as it allows for the activation of stable precursors like alcohols (via their oxalate derivatives) under mild conditions. escholarship.orgresearchgate.netnih.gov

The electrochemical oxidation of oxalates also proceeds via a dissociative electron transfer mechanism, where the initial electron transfer leads to the formation of CO₂ and a radical anion. scispace.com In enzymatic systems, the oxidation of oxalate can be coupled to the reduction of other species, like dioxygen, through electron transfer mediated by a metal center, such as manganese. acs.orgebi.ac.uknih.gov These processes can involve inner-sphere or outer-sphere electron transfer mechanisms. mdpi.com

The transition state is the highest energy structure along the reaction coordinate, and the energy required to reach it is the activation energy (Ea).

For the hydrolysis of the amide bond in acetamide, the reaction proceeds through at least one high-energy transition state. In base-catalyzed hydrolysis, the cleavage of the C-N bond in the tetrahedral intermediate (to form the products) is associated with the highest activation barrier. uregina.ca Theoretical studies on formamide (B127407) hydrolysis have calculated high activation free energy barriers, confirming that the reaction is slow without catalysis. scielo.br The activation energy for amide hydrolysis can be significantly lowered by enzymes, which stabilize the transition state, or by mechanical force. uregina.ca For example, engineering a hydrogen bond acceptor into an esterase to mimic amidases was shown to reduce the activation enthalpy for amide hydrolysis by 3.3 kcal/mol.

For the oxalate component, decarboxylation also involves surmounting a significant energy barrier. The photo-excitation of aqueous oxalate can lead to dissociation, where the system must cross a transition state to cleave the C-C bond. rsc.org In enzymatic decarboxylation, the transition state involves the interaction of the oxalate with a metal cofactor (like Mn²⁺) and molecular oxygen, which facilitates the C-C bond cleavage and subsequent radical formation. acs.orgebi.ac.uk The stability of intermediates and transition states in these enzymatic reactions can be modulated by the surrounding protein environment, such as through hydrogen bonds to the metal ligands. nih.govacs.org

| Reaction | Key Feature of Transition State | Factors Lowering Activation Energy (Ea) | Source |

|---|---|---|---|

| Amide Hydrolysis (Acid/Base Catalyzed) | Formation and breakdown of a tetrahedral intermediate. | Acid/base catalysis, enzymatic stabilization, mechanical force. | nih.govuregina.ca |

| Oxalate Decarboxylation (Photochemical/Electrochemical) | C-C bond cleavage in an excited state or radical anion. | Light absorption (photocatalysis), applied potential (electrochemistry). | scispace.comrsc.org |

| Oxalate Decarboxylation (Enzymatic) | Interaction with a metal cofactor (e.g., Mn²⁺) and O₂. | Enzyme active site stabilizing the oxalate radical intermediate. | acs.orgebi.ac.ukacs.org |

Based on a comprehensive review of available scientific literature, it is not possible to generate an article on the chemical compound “Acetamide oxalate” that adheres to the specified outline. The requested sections, "," with subsections on "Isotopic Labeling and Crossover Experiments for Mechanistic Insight" and "Computational Mechanistic Elucidation of Acetamideoxalate Reactions," require specific research data that does not appear to be present in publicly accessible scientific databases for this particular compound.

Searches for "Acetamide oxalate" primarily yield the following types of information:

Co-crystals: Acetamide and oxalic acid can form co-crystals, sometimes with a third component (an active pharmaceutical ingredient). Research in this area focuses on the synthesis, structural characterization (e.g., via X-ray diffraction), and physical properties (e.g., thermal stability, solubility) of these co-crystals. rsc.orgresearchgate.netnih.gov While some studies employ computational methods like Density Functional Theory (DFT) to understand the intermolecular interactions (such as hydrogen bonding) that hold the co-crystal together, this analysis does not extend to the elucidation of chemical reaction mechanisms of the co-crystal itself. acs.org

Complex Pharmaceutical Salts: The name "acetamide oxalate" frequently appears as part of the nomenclature for large, complex pharmaceutical molecules. In these cases, a molecule containing an acetamide functional group is prepared as an oxalate salt, typically to enhance its solubility or stability. evitachem.comvulcanchem.com The research associated with these compounds is focused on their synthesis and potential biological activity, not the specific reaction mechanisms of the acetamide and oxalate components in isolation.

Degradation Products: In studies on the degradation of more complex molecules like paracetamol (which has an acetamide group), both acetamide and oxalic acid have been identified as breakdown products. nih.govrsc.org Some of these studies have utilized isotopic labeling to trace the degradation pathways of the parent molecule. nih.gov However, this research investigates the formation of acetamide and oxalic acid, not the subsequent reaction mechanisms of a combined "acetamide oxalate" entity.

Independent Reactions: There is a body of research on the reaction mechanisms of acetamide and oxalic acid as separate chemical entities. For example, isotopic labeling has been used to study the photocatalytic degradation of oxalic acid, and computational studies have detailed the thermal decomposition of oxalic acid and the hydrolysis of acetamide. researchgate.netresearchgate.netetsu.edu

Crucially, no specific studies were found that investigate the reaction mechanisms of a simple acetamide-oxalic acid system (as a salt or co-crystal) using isotopic labeling, crossover experiments, or computational analysis as per the requested outline. Therefore, generating a scientifically accurate article that strictly adheres to the provided structure is not feasible.

Coordination Chemistry of Acetamideoxalate

Acetamideoxalate as a Ligand in Metal Complexation

In systems involving this compound, the oxalate (B1200264) ion (C₂O₄²⁻) acts as the principal coordinating agent. It is a versatile ligand known for forming stable complexes with a wide range of metal ions.

The oxalate anion is a classic bidentate chelating ligand, binding to a metal center through two of its oxygen atoms to form a stable five-membered ring. This chelate effect significantly enhances the stability of the resulting complexes compared to those formed with analogous monodentate ligands. The versatility of the oxalate ligand is a cornerstone of its rich coordination chemistry; it can adopt at least 17 different coordination modes, acting as a mono-, bi-, tri-, or tetradentate ligand, often bridging multiple metal centers. This bridging capability allows for the formation of a vast array of structures, from simple mononuclear complexes like [Fe(C₂O₄)₃]³⁻ to intricate one-, two-, or three-dimensional coordination polymers.

The binding affinity, or stability, of metal-oxalate complexes is influenced by several factors, including the charge and size of the metal ion, the pH of the medium, and the temperature. In the context of this compound, the acetamide (B32628) molecule does not typically compete for primary coordination sites in the presence of the strongly chelating oxalate. Instead, it influences the system by participating in the formation of the crystal lattice, a critical aspect of crystal engineering.

The thermodynamic stability of coordination compounds relates to the position of equilibrium for complex formation, while kinetic stability refers to the rate at which the complex undergoes ligand exchange reactions. There is no inherent correlation between these two properties; a complex can be thermodynamically stable but kinetically labile, or thermodynamically unstable yet kinetically inert.

The formation of metal-oxalate complexes is often thermodynamically favorable, driven by a significant increase in entropy resulting from the chelate effect. For instance, studies on the complexation of Np(V) and U(VI) with oxalate show that the reactions are exothermic (negative enthalpy change) and are characterized by large positive entropy changes. The stability constants for these complexes tend to decrease with increasing temperature, which is consistent with their exothermic nature.

Below is a table summarizing the thermodynamic parameters for the formation of Np(V)-oxalate complexes at 25 °C and zero ionic strength.

| Complex Formation Reaction | log β⁰ | ΔrH⁰ (kJ mol⁻¹) | ΔrS⁰ (J mol⁻¹ K⁻¹) |

| NpO₂⁺ + Ox²⁻ ⇌ NpO₂(Ox)⁻ | 4.53 ± 0.12 | -1.3 ± 0.7 | 82 ± 2 |

| NpO₂⁺ + 2Ox²⁻ ⇌ NpO₂(Ox)₂³⁻ | 6.22 ± 0.24 | -8.7 ± 1.4 | 90 ± 5 |

| Data sourced from spectroscopic studies on Neptunium(V) oxalate complexation. |

Chelation Modes and Binding Affinity Studies

Synthesis and Structural Characterization of this compound Metal Complexes

The synthesis of metal complexes involving acetamide and oxalate often occurs under hydrothermal conditions or through slow evaporation from solution. The resulting solid-state structures are highly dependent on the interplay between the coordination of the oxalate ligand to the metal and the non-covalent interactions involving the acetamide molecules.

Crystal engineering is the rational design of solid-state structures by controlling intermolecular interactions. In this compound systems, this is particularly relevant. While the metal-oxalate interaction forms the primary framework (e.g., chains, layers, or 3D networks), the acetamide molecules (or their protonated cations) act as templates or structure-directing agents. They are integrated into the crystal lattice, often within channels or between layers of the metal-oxalate framework, and establish specific hydrogen-bonding patterns.

Crystallographic analysis reveals that amide-amide hydrogen bonds and hydrogen bonds between the amide and the oxalate oxygens are common motifs. These interactions guide the self-assembly process and stabilize the final supramolecular architecture. The use of metal complexes as templates is a recognized strategy for constructing novel metal-organic frameworks, and organic cations like protonated acetamide can fulfill this role to create open-framework structures with large channels.

The identity of the central metal ion profoundly influences the final geometry of the coordination complex. Factors such as ionic radius, oxidation state, and d-electron configuration determine the preferred coordination number and the spatial arrangement of the ligands.

Coordination Number and Geometry : For first-row transition metals, the most common coordination number is six, resulting in an octahedral geometry, as seen in the classic tris(oxalato)ferrate(III) ion, [Fe(C₂O₄)₃]³⁻. Coordination number four is also common, leading to either tetrahedral or square planar geometries. Larger metal ions, such as certain lanthanides or actinides, can accommodate higher coordination numbers of eight or nine.

Influence of d-electron Configuration : The d-electron count can cause distortions from idealized geometries. A notable example is the Jahn-Teller distortion observed in d⁹ copper(II) complexes, which typically results in an elongated octahedral geometry with two axial bonds being significantly longer than the four equatorial bonds.

Structural Diversity : The combination of a versatile bridging ligand like oxalate with various metal centers leads to remarkable structural diversity. For example, complexes with Cd(II) have been shown to form 2D polymeric networks with oxalate anions acting as both bis-bidentate chelating and µ₄-bridging ligands. In contrast, some Co(II) oxalate complexes feature isolated octahedral [Co(C₂O₄)₂(H₂O)₂] units linked only by hydrogen bonds.

The following table provides examples of how different metal centers influence the coordination environment in oxalate complexes.

| Metal Ion | Example Complex | Coordination Number | Geometry | Reference |

| Fe(III) | [Fe(C₂O₄)₃]³⁻ | 6 | Octahedral | |

| Co(II) | [Co(C₂O₄)₂(H₂O)₂]²⁻ | 6 | Octahedral | |

| Cu(II) | K₂Li₂Cu(C₂O₄)₃·2H₂O | 6 | Distorted Octahedral (Jahn-Teller) | |

| Cd(II) | [Cd(ox)(NA)(H₂O)] | 7 | Distorted Pentagonal Bipyramid | |

| Zr(IV) | [Zr(C₂O₄)₄]⁴⁻ | 8 | Dodecahedral/Square Antiprism |

Crystal Engineering and Crystallographic Analysis of Coordination Assemblies

Redox-Linked Coordination Chemistry Involving this compound

Although often considered a simple, structurally important ligand, oxalate can participate in redox reactions, a behavior that is intimately linked to the coordinated metal center. This redox activity is a form of metal-ligand cooperativity, where both components are involved in electron transfer processes.

One of the most classic examples of redox-linked chemistry is the photolysis of potassium ferrioxalate (B100866) (K₃[Fe(C₂O₄)₃]). When exposed to UV light, the complex undergoes an internal redox reaction where the Fe(III) center is reduced to Fe(II), and the oxalate ligand is oxidized to carbon dioxide. This reactivity forms the basis of chemical actinometry for measuring light flux.

More recent studies have highlighted the role of ligand redox activity in catalytic cycles. For instance, research on oxorhenium(V) complexes has shown that ligands with redox-active functionalities (like catecholates) can facilitate the cleavage of molecular oxygen. In contrast, a structurally similar complex with the redox-inert oxalate ligand shows no reactivity towards O₂. This demonstrates that the oxalate ligand itself does not readily facilitate multielectron transfer processes, but it can be made to participate in redox chemistry when coupled with a suitable metal center and an external stimulus like light. The combination of a redox-active metal with a ligand like oxalate, which can be oxidized, allows for complex redox transformations that are central to catalysis and photochemistry.

Dynamic Aspects of this compound Ligand Exchange and Dissociation

The dynamic behavior of acetamide oxalate in solution is primarily governed by the dissociation of the co-crystal into its constituent molecules, followed by the individual participation of these molecules in chemical equilibria. In solution, the hydrogen bonds holding the co-crystal together are disrupted, releasing free acetamide and oxalic acid (or its conjugate base, oxalate, depending on the pH). The subsequent involvement of these species in ligand exchange reactions depends on the presence of metal centers and the specific reaction conditions.

Ligand exchange is a fundamental process in coordination chemistry where a ligand in a complex ion is replaced by another. savemyexams.com The reaction can proceed through various mechanisms, including dissociative, associative, or interchange pathways, each with a characteristic rate law. researchgate.netchemrxiv.org For complexes involving either oxalate or amide-type ligands, these dynamic processes are crucial for their function and reactivity.

The dissociation of oxalate from a coordination sphere has been studied in various systems. For instance, in enzymatic systems, oxalate can act as an inhibitor by forming stable ternary complexes. The dissociation constants (Kd) for oxalate from the enzyme Mn-tartrate dehydrogenase have been determined, highlighting the strength of the interaction. It was found that the apparent dissociation constant of oxalate from the enzyme-NADH complex was 1 µM, indicating a very strong binding. nih.gov In other systems, the decomposition of metal-oxalate complexes can be a multi-stage process, with kinetics dependent on factors like pH and the concentration of reactants. nii.ac.jp The rate of dissociation is a critical parameter for the kinetic inertness of a complex. rsc.org

The dynamics of ligand substitution in labile metal complexes, such as aquated Co(II), can occur on timescales from picoseconds to nanoseconds. nih.gov These reactions can be bottlenecked by required structural changes, for example, from octahedral to tetrahedral geometry. nih.gov Studies on such systems provide evidence for mechanisms where an incoming ligand assists in the displacement of existing ligands, like water, while being retained in the activated state. nih.gov

While specific kinetic data for ligand exchange directly involving an intact acetamide-oxalate entity is not available, the principles can be understood from related systems. The table below presents dissociation data for complexes containing oxalate or related ligands, illustrating the range of stabilities and dynamic behaviors.

| Complex/System | Ligand | Dissociation Constant (Kd) / Rate Constant (k) | Conditions | Reference |

|---|---|---|---|---|

| Mn-tartrate dehydrogenase-NADH | Oxalate | 1 µM (apparent Kd) | Equilibrium conditions | nih.gov |

| Mn-tartrate dehydrogenase-NAD+ | Oxalate | 80 µM (apparent Kd) | Equilibrium conditions | nih.gov |

| Gd(EHDTA)− | Proton-assisted dissociation | k1 = 0.016 s⁻¹ | 25 °C | rsc.org |

Once dissociated from the co-crystal, both acetamide and oxalate can act as potential ligands in the presence of metal ions. Oxalic acid is a versatile dicarboxylate ligand that typically forms stable five-membered chelate rings with metal ions. copernicus.org Acetamide can coordinate through its oxygen or nitrogen atom, though it is generally a weaker ligand. Any subsequent ligand exchange would involve the competition of these, and other species in solution, for coordination sites on a metal center, following established kinetic principles. savemyexams.com

Potential of this compound Complexes in Molecular Recognition

Molecular recognition is the specific, non-covalent binding of two or more molecules through interactions such as hydrogen bonding, electrostatic forces, and π-π stacking. core.ac.uk The acetamide-oxalate co-crystal is itself an example of molecular recognition, where the acetamide and oxalic acid molecules selectively self-assemble into a stable, ordered structure. researchgate.netacs.org This self-assembly is driven by the formation of robust hydrogen bonds between the amide N-H and carbonyl C=O groups of acetamide and the carboxylic acid O-H and C=O groups of oxalic acid. acs.orgacs.org

The functional groups present in acetamide oxalate—the amide and the carboxylate—are fundamental building blocks in supramolecular chemistry for the design of synthetic receptors. researchgate.netacs.org The amide group can act as both a hydrogen bond donor and acceptor, while the oxalate ion is a powerful hydrogen bond acceptor. This combination allows for the creation of host molecules capable of selectively binding specific guest molecules.

Amide-containing molecules have been extensively developed as sensors and receptors. For instance, N-(4-nitrophenyl)acetamide derivatives have been synthesized to act as selective colorimetric sensors for anions like fluoride (B91410), where recognition is achieved through hydrogen bonding interactions between the amide N-H proton and the anion. mdpi.comsemanticscholar.org Similarly, receptors incorporating amide or urea (B33335) functionalities are a cornerstone of anion-binding chemistry. acs.org

Oxalate and other dicarboxylates are also important targets in molecular recognition, given their roles in biology and chemistry. acs.org The design of receptors that can selectively bind dicarboxylates often relies on creating a binding pocket with multiple, precisely arranged hydrogen bond donors that complement the geometry of the dicarboxylate guest. acs.org Furthermore, the formation of ternary complexes with species like oxalate can be a key recognition event in biological systems, as seen in the interaction with tartrate dehydrogenase, which can be detected by changes in fluorescence. nih.gov

The principles of molecular recognition demonstrated by acetamide and oxalate individually can be combined in more complex systems. A host molecule designed with both amide and carboxylate-binding sites could potentially recognize guests containing complementary functional groups, leading to applications in sensing, catalysis, or materials science. The table below provides examples of molecular recognition systems that utilize amide or carboxylate functionalities.

| Host/Receptor System | Guest | Key Interaction Type | Application/Significance | Reference |

|---|---|---|---|---|

| 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide | Fluoride (F⁻) | Hydrogen bonding (N-H···F⁻) | Selective anion sensing | mdpi.comsemanticscholar.org |

| Mn-tartrate dehydrogenase | Oxalate | Coordination and conformational change | Enzyme inhibition, biological recognition | nih.gov |

| N,N'-bis(2-ethylhexyl)acetamide / 4-phenylazophenol | Self-association | Hydrogen bonding (N-H···O=C) | Molecular probe for solvation studies | researchgate.net |

| Eu-MOF with in situ generated oxalate and pzdc ligands | Acetylene (C₂H₂) | Host-guest interaction within pores | Selective gas capture | rsc.org |

Theoretical and Computational Studies on Acetamideoxalate

Quantum Chemical Calculations of Acetamide (B32628) Oxalate (B1200264) Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental properties of molecules at the electronic level. aspbs.commdpi.com These methods allow for the detailed investigation of molecular structure, conformational stability, and electronic characteristics that govern chemical reactivity.

The electronic structure of a molecule is key to its chemical behavior. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a cornerstone of this analysis. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. ajrconline.orgirjweb.com A smaller gap generally suggests that a molecule is more reactive, as less energy is required to excite an electron to a higher energy state. ajrconline.org

Calculations on various acetamide and oxalate-containing compounds illustrate this principle. For instance, DFT calculations on L-alanine oxalate have been used to evaluate its HOMO-LUMO energies. rjwave.org Similarly, theoretical studies on complex organic molecules like N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide use the HOMO-LUMO gap to infer chemical reactivity. ajrconline.org For a complex derivative, 2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-phenethylacetamide oxalate, Frontier Molecular Orbital (FMO) calculations show a HOMO-LUMO gap of 5.3 eV, indicating moderate kinetic stability.

Beyond FMO analysis, quantum chemical methods are used to map the charge distribution within a molecule. vjst.vn Techniques like Molecular Electrostatic Potential (MEP) surface analysis create a visual representation of the electronic density, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. vjst.vnnepjol.info This information is crucial for predicting how a molecule will interact with other species, such as through hydrogen bonding or electrostatic interactions. nepjol.infoiucr.org

Table 1: Examples of Calculated HOMO-LUMO Gaps in Related Compounds

| Compound | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| [N-(4-acetylphenyl) carbamothioyl)-2-chloroacetamide] | DFT | - | - | 0.0345 |

| [N-(4-acetylphenyl) carbamothioyl)-2-chloroacetamide] | HF | - | - | 0.0343 |

| Triazine Derivative | B3LYP/6-311+G(d,P) | -6.2967 | -1.8096 | 4.4871 |

This table presents data from theoretical studies on compounds structurally related to acetamide to illustrate the application of quantum chemical calculations. Data sourced from ajrconline.orgirjweb.com.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. libretexts.org The potential energy surface (PES) is a multidimensional map that represents the energy of a molecule as a function of its geometry, providing a landscape of stable conformations (energy minima) and the transition states that connect them (saddle points). numberanalytics.comlongdom.orglibretexts.org

For acetamide, computational studies using methods like MP2, CCSD(T), and CASPT2 have explored its PES in detail. researchgate.net These calculations show that while the ground state is nearly planar, the molecule can adopt several conformations, including syn, anti, and perp structures, which have very similar energies. researchgate.netsrce.hr Upon electronic excitation, the CCON and CNH2 fragments can become pyramidal. researchgate.net

The oxalate anion also has a complex conformational behavior. Ab initio simulations show that the free (C2O4)2− anion prefers a staggered conformation with a torsion angle of 90°, which is lower in energy than the planar isomer. psu.edu However, the presence of counterions or solvent molecules significantly influences its final structure. researchgate.netnih.gov

Quantum chemical calculations are highly effective for predicting and interpreting spectroscopic data. researchgate.net By calculating the second derivatives of the energy with respect to atomic positions, a molecule's vibrational frequencies can be determined, which correspond to the peaks observed in infrared (IR) and Raman spectra. nepjol.info

DFT methods, such as B3LYP with basis sets like 6-31G(d,p), are commonly used for this purpose. rjwave.orgnepjol.info Theoretical studies on acetamide and related molecules have successfully assigned fundamental vibrational modes. ajrconline.orgumich.edu For example, calculations on L-alanine oxalate helped elucidate its vibrational spectrum. rjwave.org It is a standard practice to apply a scaling factor to the calculated frequencies to achieve better agreement with experimental results, as theoretical methods often overestimate the vibrational modes. researchgate.net

Similarly, methods like the Gauge-Including Atomic Orbital (GIAO) approach can predict Nuclear Magnetic Resonance (NMR) chemical shifts, aiding in the structural characterization of molecules in solution. seruvenyayinevi.com Time-dependent DFT (TD-DFT) can be used to calculate electronic transitions, which correspond to absorption bands in UV-Vis spectra. vjst.vnnepjol.info

Table 2: Typical Predicted Vibrational Frequencies for Functional Groups in Acetamide Oxalate

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Reference Compound(s) |

|---|---|---|---|

| N-H | Stretching | ~3300 | N-phenyl-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate |

| C=O (Amide) | Stretching | 1650 - 1750 | Various Acetamide Oxalate Derivatives |

| C=O (Oxalate) | Stretching | 1650 - 1750 | N-(benzo[d] srce.hrsrce.hrdioxol-5-ylmethyl)-2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate |

| C-N | Stretching | ~1126 | EDTA/Oxalic Acid Mixture |

| O=C-O | Stretching | 1100 - 1320 | EDTA/Oxalic Acid Mixture |

This table compiles representative predicted vibrational frequencies for the key functional groups within acetamide oxalate, based on data from related compounds. Data sourced from srce.hrworldscientific.com.

Advanced Analytical Methodologies for Acetamideoxalate Characterization

High-Resolution Spectroscopic Techniques

Spectroscopic methods are indispensable for probing the molecular structure of acetamide (B32628) oxalate (B1200264). High-resolution techniques provide detailed information on the atomic-level arrangement, bonding environments, and molecular composition.

Advanced NMR Spectroscopies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining molecular structure in both solution and solid states. researchgate.net For acetamide oxalate, advanced solid-state NMR (ssNMR) is particularly valuable for characterizing the crystalline form and the nature of the interaction between the acetamide and oxalate moieties. acs.org

In the case of an acetamide oxalate co-crystal, ssNMR can confirm the absence of salt formation by analyzing the chemical shifts of the protons involved. For instance, in a study of a pyrazinamide-oxalic acid cocrystal, the proton signal of oxalic acid shifted from 16.6 ppm in its pure form to 15.4 ppm in the cocrystal, indicating a change in the electronic environment due to hydrogen bonding rather than a complete proton transfer. nih.gov A similar analysis for acetamide oxalate would involve monitoring the chemical shifts of the carboxylic acid protons of oxalic acid and the amide protons of acetamide. The absence of a water signal in the ssNMR spectrum would also confirm an anhydrous crystal structure. nih.gov

One-dimensional (1D) and two-dimensional (2D) NMR techniques like COSY, HSQC, and HMBC are crucial for assigning proton and carbon signals and confirming the connectivity within the acetamide and oxalate components. copernicus.org

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shifts (δ) for Acetamide Oxalate This table is illustrative and based on expected values and data from similar amide-acid co-crystals.

| Nucleus | Atom Type | Expected Chemical Shift (ppm) | Rationale/Reference |

| ¹H | Acetamide -CH₃ | ~2.0 | Typical for acetyl group protons. |

| Acetamide -NH₂ | 7.0 - 8.5 | Amide protons, position sensitive to hydrogen bonding. nih.gov | |

| Oxalic Acid -COOH | 14.0 - 16.0 | Carboxylic acid proton, deshielded, shift indicates hydrogen bonding. nih.gov | |

| ¹³C | Acetamide -CH₃ | ~22 | Aliphatic carbon. |

| Acetamide -C=O | 170 - 175 | Amide carbonyl carbon, shift influenced by hydrogen bonding. | |

| Oxalic Acid -COOH | 160 - 165 | Carboxylic acid carbon, shift reflects co-crystal vs. salt form. semanticscholar.org |

High-Resolution Mass Spectrometry for Molecular Composition

High-Resolution Mass Spectrometry (HRMS) is essential for accurately determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) to several decimal places. acs.org This technique would unequivocally confirm the molecular formula of the acetamide oxalate complex. Techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) coupled with a high-resolution analyzer (e.g., Time-of-Flight (TOF), Orbitrap, or FT-ICR) would be employed. scirp.org

For acetamide oxalate, HRMS would be used to detect the intact molecular ion of the complex or its individual components. In positive ion mode, one would expect to see the protonated acetamide molecule [CH₃CONH₂ + H]⁺. In negative ion mode, the deprotonated oxalate [C₂H₂O₄ - H]⁻ or the oxalate dianion [C₂O₄]²⁻ could be observed. The high mass accuracy of HRMS allows for the confident assignment of elemental formulas, distinguishing the target compound from any impurities with the same nominal mass. acs.orgjpionline.org For example, a molecular ion peak corresponding to the exact mass of a complex would confirm its stoichiometry.

Advanced Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules and is exceptionally sensitive to the functional groups and intermolecular interactions, such as hydrogen bonding, present in a crystal lattice. diva-portal.org These techniques are critical for distinguishing between a salt and a co-crystal of acetamide oxalate.

In the formation of an amide-acid co-crystal, characteristic shifts in the vibrational frequencies of the C=O (carbonyl) and N-H (amide) groups of acetamide, and the O-H and C=O groups of oxalic acid, are expected. frontiersin.org For instance, the FTIR spectrum of an apixaban-oxalic acid co-crystal showed a distinct O-H stretch from the oxalic acid at 3016 cm⁻¹ and shifts in the C=O stretching frequencies, confirming the formation of a new crystalline entity. qut.edu.au Similarly, in a theophylline-oxalic acid co-crystal, changes in the FTIR peaks around 3120 cm⁻¹ were attributed to hydrogen bonding between the nitrogen atom of theophylline (B1681296) and the hydroxyl group of oxalic acid. impactfactor.org

Raman spectroscopy provides complementary information. A study of natural oxalate minerals showed that the C-O stretching vibration is sensitive to the cation it is bonded to, with bands appearing around 1460-1490 cm⁻¹. vulcanchem.com For acetamide oxalate, comparing the spectra of the product to the starting materials would reveal the formation of new hydrogen bonds, confirming co-crystal formation. nih.gov

Table 2: Key Vibrational Bands for the Analysis of Acetamide Oxalate This table is illustrative and based on data from amide-acid co-crystal systems.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Significance in Acetamide Oxalate |

| O-H Stretch | Oxalic Acid -COOH | 3000 - 3200 | Broadening and shifting indicates strong H-bonding with acetamide. qut.edu.auimpactfactor.org |

| N-H Stretch | Acetamide -NH₂ | 3150 - 3400 | Shifting indicates involvement in hydrogen bonding. webmineral.com |

| C=O Stretch (Amide I) | Acetamide -C=O | 1650 - 1700 | Shift upon H-bonding to oxalic acid. webmineral.com |

| C=O Stretch | Oxalic Acid -C=O | 1680 - 1720 | Shift indicates interaction with acetamide. qut.edu.au |

| C-O Stretch / O-H Bend | Oxalic Acid -COOH | 1200 - 1450 | Complex region sensitive to protonation state and H-bonding. frontiersin.org |

Chromatographic Techniques with Enhanced Resolution

Chromatographic methods are paramount for separating components of a mixture and for quantification. For acetamide oxalate, high-resolution chromatographic techniques are essential for purity assessment and stability studies.

Ultra-High-Performance Liquid Chromatography (UPLC) Method Development

Ultra-High-Performance Liquid Chromatography (UPLC) utilizes columns with sub-2 µm particle sizes to achieve significantly higher resolution, speed, and sensitivity compared to conventional HPLC. A UPLC method for acetamide oxalate would be developed to separate the intact complex from its individual components (acetamide and oxalic acid) and any potential impurities or degradation products.

Given the polar nature of both acetamide and oxalic acid, a hydrophilic interaction liquid chromatography (HILIC) column could be an optimal choice, as it is designed to retain and separate polar compounds. qut.edu.au The mobile phase would likely consist of an organic solvent like acetonitrile (B52724) and an aqueous buffer. Method development would involve optimizing the mobile phase composition, gradient, flow rate, and column temperature to achieve baseline separation of all relevant peaks. Detection could be performed using a photodiode array (PDA) detector or, for higher sensitivity and specificity, a coupled mass spectrometer (UPLC-MS). xray.cz UPLC-MS/MS, in particular, offers exceptional sensitivity and is considered an optimal approach for detecting oxalate in complex samples. qut.edu.au

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. Direct analysis of the acetamide oxalate salt/co-crystal by GC is not feasible due to its low volatility. However, GC can be applied to quantify the individual components after appropriate derivatization to increase their volatility.

For the analysis of oxalic acid, a common derivatization approach is silylation, for example, using reagents like N,O-bis(trimethylsilyl)acetamide (BSA) to form bis(trimethylsilyl) oxalate. This derivative is volatile and provides a distinct peak with a characteristic mass spectrum in GC-MS analysis.

Acetamide itself can be analyzed directly by GC, though matrix effects can be an issue. Derivatization of acetamide, for instance with 9-xanthydrol, can reduce matrix effects and improve reproducibility. A GC-MS method for analyzing the derivatized components of acetamide oxalate would involve optimizing the temperature program, carrier gas flow rate, and injector settings to ensure efficient separation and detection. nih.gov

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS)

Hyphenated techniques, which couple a separation method with a sensitive detection method, are powerful tools for the analysis of acetamide oxalate. They allow for the separation of the compound from complex mixtures and its subsequent identification and quantification with high specificity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is highly suitable for analyzing acetamide oxalate, as it can handle the polar and non-volatile nature of both the acetamide and oxalate moieties. The technique separates the compound using liquid chromatography, followed by ionization and detection using tandem mass spectrometry. For acetamide oxalate, analysis would likely involve monitoring the dissociation of the salt into its respective components in solution.

Urinary oxalate analysis, for example, often employs LC-MS/MS with anion exchange chromatography. nih.gov A typical method involves simple sample dilution, separation on a specialized column, and detection using a tandem mass spectrometer in electrospray-negative mode. nih.gov The multiple reaction monitoring (MRM) transitions for oxalic acid are typically m/z 88.6 > 60.5. nih.gov This approach provides high sensitivity and specificity, with the ability to overcome interference from other organic acids. nih.gov The use of an isotopically labeled internal standard, such as ¹³C₂-oxalate, is common to correct for matrix effects and improve accuracy. nih.govnih.gov

| Parameter | Typical Condition for Oxalate Analysis | Reference |

|---|---|---|

| Chromatography | Weak Anion Exchange (WAX) or C18 | nih.govwaters.com |

| Mobile Phase | Ammonium (B1175870) acetate (B1210297)/formic acid in water and methanol (B129727)/ammonia gradients | nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode | nih.govnih.gov |

| MS/MS Transition (Oxalate) | m/z 88.6 → 60.5 | nih.gov |

| Internal Standard | ¹³C₂-Oxalate (m/z 90.5 → 61.5) | nih.gov |

| Lower Limit of Quantification (LLoQ) | Can reach as low as 0.78 µmol/L in plasma | annlabmed.org |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another robust technique for chemical analysis, but its application to acetamide oxalate requires a chemical modification step known as derivatization. Oxalic acid is non-volatile and cannot be analyzed directly by GC. mdpi.com Therefore, it must be converted into a volatile ester derivative prior to injection. Common derivatizing agents include N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which converts oxalic acid into its silyl (B83357) ester. annlabmed.orgnih.gov

A validated GC-MS method for plasma oxalate involves extraction, derivatization with MTBSTFA, and analysis on a capillary column. annlabmed.org The total ion chromatogram shows a distinct peak for the derivatized oxalate, allowing for quantification. annlabmed.org This method demonstrates good precision and linearity, making it suitable for monitoring in clinical settings. nih.govresearchgate.net

| Parameter | Typical Condition for Derivatized Oxalate Analysis | Reference |

|---|---|---|

| Derivatization Agent | MTBSTFA + 1% TBDMS | annlabmed.org |

| Derivatization Conditions | 100°C for 1 hour | annlabmed.org |

| GC Column | SPB-1 capillary column (30 m × 0.25 mm × 0.25 µm) | annlabmed.org |

| Injector Temperature | 280°C | annlabmed.org |

| Detection | Mass Spectrometry (monitoring characteristic ions, e.g., m/z 261.10 for oxalate derivative) | annlabmed.org |

| Retention Time | ~13.26 minutes | annlabmed.org |

Electroanalytical Methods for Redox Properties

Electroanalytical methods measure the potential, charge, or current in an electrochemical cell to provide information about a chemical system. slideshare.net These techniques are particularly useful for studying the redox properties of acetamide oxalate, which would be governed by the oxalate component. Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV) can provide detailed information on the electrochemical behavior of analytes. mdpi.comresearchgate.net

The application of these methods to acetamide oxalate would likely investigate the anodic oxidation of the oxalate moiety. A study of a related compound using various voltammetric techniques showed that the anodic oxidation was a diffusion-controlled process involving a two-electron and one-proton exchange. researchgate.net

Cyclic Voltammetry (CV): This technique can be used to gain qualitative insights into the redox potentials and reaction kinetics of the oxalate component. mdpi.com It helps in understanding the fundamental electrochemical properties of the compound.

Differential Pulse Voltammetry (DPV) and Square-Wave Voltammetry (SWV): These methods are known for their high sensitivity and are better suited for quantitative analysis. mdpi.comresearchgate.net They could be developed into a sensitive method for the determination of acetamide oxalate concentration in various samples.

| Technique | Principle | Application to Acetamide Oxalate | Reference |

|---|---|---|---|

| Cyclic Voltammetry (CV) | Potential is swept linearly between two values and then back, while current is measured. | Qualitative study of redox potentials and reaction mechanisms of the oxalate moiety. | mdpi.com |

| Differential Pulse Voltammetry (DPV) | Potential pulses are superimposed on a linear potential ramp; current is measured before and after each pulse. | Quantitative determination of acetamide oxalate with high sensitivity and lower detection limits. | mdpi.comresearchgate.net |

| Square-Wave Voltammetry (SWV) | A square-wave potential waveform is applied; current is sampled at the end of each forward and reverse pulse. | Rapid and highly sensitive quantitative analysis, especially for surface-adsorbed species. | researchgate.net |

Solid-State Analytical Techniques for Crystalline Acetamideoxalate Forms

The characterization of the solid, crystalline form of acetamide oxalate is critical for understanding its stability, solubility, and handling properties. Several analytical techniques are employed to investigate the structure and thermal behavior of the crystalline material. mdpi.com Research on an acetamide-oxalic acid co-crystal has utilized these methods to confirm its structure and properties. researchgate.net

Powder X-ray Diffraction (PXRD): PXRD is the primary technique for identifying the crystalline phase of a material. The resulting diffraction pattern, with characteristic peaks at specific 2θ angles, serves as a fingerprint for the acetamide oxalate crystal structure, confirming its phase purity and distinguishing it from its individual components or other polymorphic forms. acs.org Crystalline samples are typically scanned over a 2θ range of 5–40°. acs.org

Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with thermal transitions in a material as a function of temperature. For a pure acetamide oxalate crystal, DSC would reveal a sharp endothermic peak corresponding to its melting point. This melting point would be distinct from that of pure acetamide or pure oxalic acid, indicating the formation of a new crystalline entity. acs.orgresearchgate.net

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and decomposition profile of acetamide oxalate. For a non-hydrated salt, TGA would show a stable baseline until the onset of decomposition at a specific temperature. acs.org

Fourier-Transform Infrared Spectroscopy (FT-IR): FT-IR spectroscopy is used to identify functional groups and study intermolecular interactions within the crystal lattice. In acetamide oxalate, FT-IR can confirm the presence of characteristic vibrations for both the amide (C=O, N-H) and carboxylate (C=O, O-H) groups and reveal shifts in peak positions that indicate hydrogen bonding between the two components. acs.org

| Technique | Information Obtained | Relevance to Acetamide Oxalate | Reference |

|---|---|---|---|

| Powder X-ray Diffraction (PXRD) | Crystalline phase identification, polymorphism, phase purity. | Confirms the unique crystal structure of the salt/co-crystal. | mdpi.comacs.org |

| Differential Scanning Calorimetry (DSC) | Melting point, phase transitions, heat of fusion. | Determines the melting point and thermal behavior, confirming a single entity. | acs.orgresearchgate.net |

| Thermogravimetric Analysis (TGA) | Thermal stability, decomposition temperature, presence of solvates. | Evaluates the temperature at which the compound degrades. | acs.orgresearchgate.net |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Functional groups, intermolecular hydrogen bonding. | Confirms the interaction between acetamide and oxalic acid in the crystal lattice. | acs.org |

Emerging Analytical Approaches for Complex Mixtures Containing this compound

Analyzing acetamide oxalate in complex matrices, such as environmental samples, agricultural products, or biological fluids, presents significant challenges due to potential interferences. researchgate.net Emerging analytical approaches focus on increasing throughput, sensitivity, and specificity while minimizing sample preparation.

One key advancement is the use of Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (UPLC-MS/MS). UPLC utilizes columns with smaller particle sizes (e.g., 1.7 µm) to achieve much faster separations and higher resolution compared to conventional HPLC, without compromising sensitivity. waters.com This is particularly beneficial for resolving isomers or separating the analyte of interest from a complex background, as demonstrated in the analysis of acetamide herbicide degradates in drinking water. waters.comthermofisher.com

Another area of development is in sample preparation. The use of automated solid-phase extraction (SPE) systems can significantly reduce manual labor and improve reproducibility when cleaning up complex samples before LC-MS/MS or GC-MS analysis. nih.govthermofisher.com

An example of an emerging analytical application for related compounds is Evolved Gas Analysis (EGA) coupled with GC-MS, such as Pyrolysis-GC-MS. This technique is used to identify organic salts, including oxalates and acetates, in highly complex solid matrices like Martian soil simulants. researchgate.net The sample is heated to high temperatures (pyrolyzed), and the evolved gases are analyzed by GC-MS. This method is powerful for detecting trace organic salts in geological or extraterrestrial materials where conventional extraction methods are not feasible. researchgate.net

| Approach | Description | Advantage for Complex Mixtures | Reference |

|---|---|---|---|

| UPLC-MS/MS | Utilizes sub-2 µm particle columns for faster and more efficient chromatographic separations. | Increased throughput, superior resolution of isomers and from matrix components. | waters.com |

| Automated Solid-Phase Extraction (SPE) | Automated systems for sample cleanup and concentration. | Reduces manual sample handling, improves precision and throughput. | nih.govthermofisher.com |

| Pyrolysis-GC-MS | Thermal decomposition of a sample followed by GC-MS analysis of the volatile products. | Enables analysis of non-volatile organic salts in complex solid matrices without wet chemistry. | researchgate.net |

Acetamideoxalate in Functional Materials Science

Design Principles for Incorporating Acetamideoxalate into Functional Materials

The incorporation of acetamide (B32628) and oxalate (B1200264) components into functional materials is governed by the principles of supramolecular chemistry, primarily through the formation of robust and directional hydrogen bonds. researchgate.net The acetamide molecule offers both hydrogen bond donors (N-H) and acceptors (C=O), while oxalic acid provides strong hydrogen bond donors (O-H) and acceptors (C=O). plos.org

The key design principles revolve around exploiting these complementary functionalities to create highly ordered structures, such as co-crystals or salts. vulcanchem.comvulcanchem.com The interaction between the carboxylic acid group of oxalic acid and the amide group of acetamide can form a reliable supramolecular heterosynthon. Additionally, acetamide can form amide-amide dimer motifs, and the oxalate ions can self-assemble into extended chains or networks through strong O-H···O- hydrogen bonds. acs.orgrsc.org These oxalate backbones can act as a scaffold, organizing the acetamide molecules into a stable crystalline lattice. rsc.org The formation of such multicomponent crystals can enhance physical properties like thermal stability and solubility compared to the individual components. vulcanchem.comvulcanchem.com

A study on single crystals grown from acetamide and oxalic acid highlights their potential for applications in non-linear optics (NLO), a key area of functional materials. researchgate.net The specific arrangement of the molecules within the crystal, dictated by these hydrogen bonding interactions, is crucial for achieving desired functional properties. researchgate.net

Role of this compound in Supramolecular Assemblies for Materials Development

The primary role of acetamide and oxalate in supramolecular assemblies is to act as versatile building blocks for crystal engineering. ethernet.edu.et The directionality of the hydrogen bonds they form allows for the predictable construction of polymolecular arrays. researchgate.netethernet.edu.et The oxalate counterion is frequently used in pharmaceutical and materials chemistry to improve the crystallinity, stability, and solubility of larger, more complex acetamide-containing compounds. vulcanchem.comvulcanchem.comontosight.ai

In the context of multicomponent crystals, acetamide and oxalic acid can co-crystallize, sometimes incorporating solvent molecules to form stable solvates. acs.org These ordered structures are held together by a network of non-covalent interactions, demonstrating the fundamental role of these components in creating new solid-state forms with tailored properties. acs.org

Self-Healing MaterialsThere is currently no specific research available in the scientific literature that describes the use of the compound acetamide oxalate in the development of self-healing materials. While self-healing polymers and materials are an active area of research, utilizing mechanisms such as hydrogen bonding in supramolecular systems or encapsulated healing agents, the specific combination of acetamide and oxalate for this purpose has not been reported.googleapis.comtamu.edumdpi.comillinois.eduplasticsengineering.org

This compound in Energy Conversion and Storage Systems

There is no available research detailing the use of acetamide oxalate in energy conversion or storage systems. The field actively explores various materials, including metal oxalates and high-entropy oxalates, for applications in batteries and supercapacitors due to their structural properties. researchgate.net Additionally, acetamide is known to be a component of some deep eutectic solvents (DESs) which can be used as media for synthesizing energy materials. researchgate.netrsc.org However, a direct role for the compound acetamide oxalate in this area has not been established.

Development of Advanced Membranes and Separation Technologies Utilizing this compound